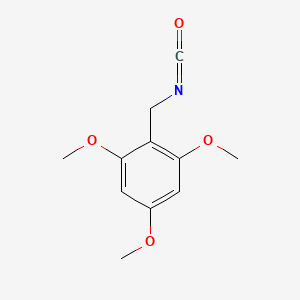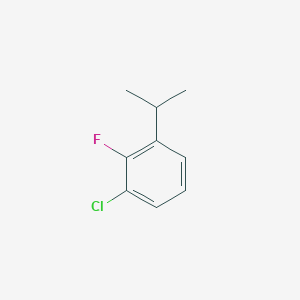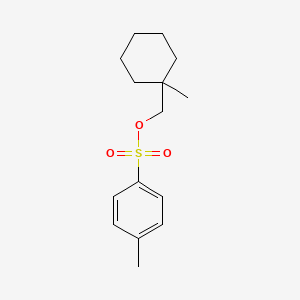
((1-Methyl)cyclohexyl)methyl tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate is an organic compound that features a cyclohexane ring substituted with a methyl group and a benzene ring substituted with a sulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of (1-methylcyclohexyl)methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(1-methylcyclohexyl)methanol+4-methylbenzenesulfonyl chloride→(1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of (1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining the reaction conditions and improving the yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The sulfonate group can be substituted by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
(1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Used in the production of specialty chemicals and as a stabilizer in polymer manufacturing.
Mécanisme D'action
The mechanism of action of (1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, potentially inhibiting or modifying their activity. The cyclohexyl and benzene rings provide hydrophobic interactions that can further stabilize these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-methylcyclohexyl)methyl 4-methylbenzenesulfonamide
- (1-methylcyclohexyl)methyl 4-methylbenzenesulfonic acid
- (1-methylcyclohexyl)methyl 4-methylbenzenesulfide
Uniqueness
(1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate is unique due to its combination of a cyclohexyl group and a benzene sulfonate group, which provides a balance of hydrophobic and ionic interactions. This makes it particularly useful in applications requiring both stability and reactivity.
Propriétés
Formule moléculaire |
C15H22O3S |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
(1-methylcyclohexyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H22O3S/c1-13-6-8-14(9-7-13)19(16,17)18-12-15(2)10-4-3-5-11-15/h6-9H,3-5,10-12H2,1-2H3 |
Clé InChI |
LYLSFQGMXHJLMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


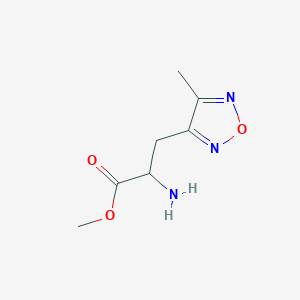
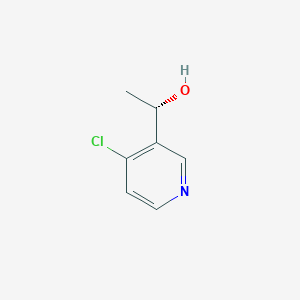
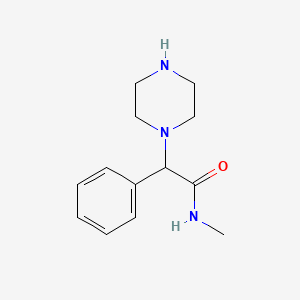
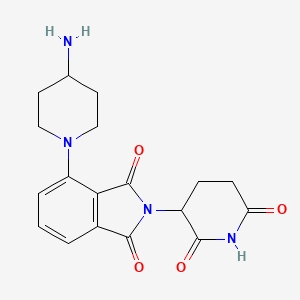
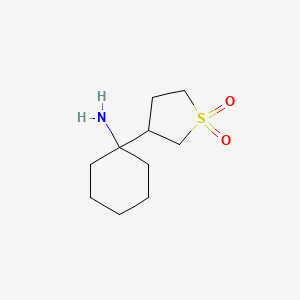
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(4-methylphenoxy)propan-1-one hydrochloride](/img/structure/B13560955.png)
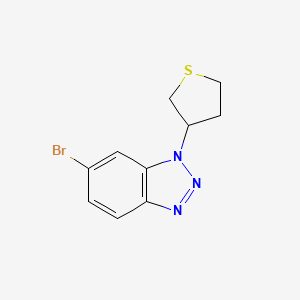
![5-[(Methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13560961.png)
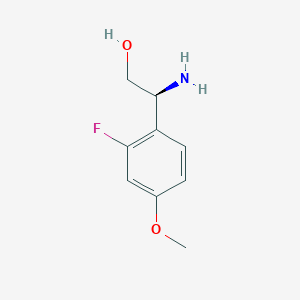
![methyl4-({[(2R)-1-methoxy-1-oxo-3-(pyridin-2-yl)propan-2-yl]amino}methyl)benzoatedihydrochloride](/img/structure/B13560970.png)
